N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide
Description
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide is a synthetic benzamide derivative characterized by a benzothiazole ring conjugated to a phenyl group and a 2-methoxy-5-(piperidin-1-ylsulfonyl)benzoyl moiety. Key structural and physicochemical properties include:
- Molecular Formula: C₂₅H₂₃N₃O₅S₂
- Molecular Weight: 509.5972 g/mol
- Key Functional Groups: Benzothiazole: A bicyclic aromatic heterocycle known for enhancing lipophilicity and binding affinity in medicinal chemistry . Piperidin-1-ylsulfonyl: A sulfonamide group linked to a piperidine ring, which may improve solubility and modulate interactions with biological targets . Methoxy Substituent: An electron-donating group that influences electronic distribution and steric effects.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S2/c1-33-23-14-13-20(35(31,32)29-15-5-2-6-16-29)17-21(23)25(30)27-19-11-9-18(10-12-19)26-28-22-7-3-4-8-24(22)34-26/h3-4,7-14,17H,2,5-6,15-16H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAJAJALYGLIQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound notable for its potential therapeutic applications. This compound integrates a benzothiazole moiety, which is recognized for its diverse biological activities, including antitumor and anti-inflammatory effects. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 509.6 g/mol. The compound features a benzothiazole ring, a methoxy group, and a piperidinylsulfonyl group attached to a benzamide core.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O5S2 |
| Molecular Weight | 509.6 g/mol |
| CAS Number | 1021021-23-7 |
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds containing benzothiazole structures. For instance, research indicates that derivatives of benzothiazole can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specific studies on related compounds have shown significant inhibition of tumor growth in vitro and in vivo models, suggesting that this compound may exhibit similar effects.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : It is hypothesized that the compound may inhibit specific kinases involved in cancer proliferation.
- Receptor Modulation : The interaction with G-protein-coupled receptors (GPCRs) may alter signaling pathways related to cell survival and apoptosis.
- Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest at the G1/S phase, leading to reduced proliferation rates in cancer cells.
Study 1: Anticancer Efficacy
A study conducted on a series of benzothiazole derivatives demonstrated that compounds similar to this compound exhibited IC50 values ranging from 10 to 50 µM against various cancer cell lines (e.g., breast and colorectal cancer). The mechanism involved apoptosis induction as confirmed by flow cytometry assays.
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related compounds. In vitro assays showed that these compounds could significantly reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases.
Comparison with Similar Compounds
Morpholine Sulfonyl Analog (BA99181)
Compound : N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-methoxy-5-(morpholine-4-sulfonyl)benzamide (BA99181) .
- Structural Difference : Replaces the piperidine ring with a morpholine ring in the sulfonamide group.
- No biological data are available, but such substitutions often influence pharmacokinetics.
Thiazole-Based Sulfonamides (2D216, 2D291, 2E151)
Compounds :
- 2D216 : N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide .
- 2D291 : N-(4-(2-bromo-5-methylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide .
- 2E151 : N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-propylpiperidin-1-yl)sulfonyl)benzamide .
- Comparison :
- Heterocycle : Thiazole (single aromatic ring) vs. benzothiazole (fused benzene-thiazole). Benzothiazole’s extended conjugation may enhance binding to hydrophobic pockets.
- Activity : 2D216 and analogs activate NF-κB and augment cytokine production in adjuvant therapies . The target compound’s benzothiazole may confer similar or improved activity, though empirical validation is needed.
Triazole-Benzothiazole Derivatives (Patel et al.)
Compounds: 3-(3-pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted 1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazoles .
- Structural Divergence : Triazole core vs. benzamide backbone.
- Activity : Derivatives with 6-fluoro or 6-methyl substituents on benzothiazole exhibit potent antibacterial activity against S. aureus and S. pyogenes . This highlights the role of benzothiazole substituents in bioactivity, suggesting the target compound’s methoxy and sulfonamide groups could be optimized for similar applications.
Kinase Inhibitors (Imatinib)
Compound: Imatinib (4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide) .
- Comparison : Both share a benzamide backbone, but Imatinib’s pyrimidine and methylpiperazine groups target tyrosine kinases (e.g., BCR-ABL). The target compound’s benzothiazole and piperidinylsulfonamide may redirect activity toward distinct pathways.
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
Sulfonamide Substitutions : Piperidine vs. morpholine sulfonamide groups influence solubility and target engagement. Piperidine’s hydrophobicity may enhance blood-brain barrier penetration, while morpholine improves aqueous solubility .
Heterocycle Optimization : Benzothiazole derivatives exhibit broader bioactivity (e.g., antibacterial, adjuvant) compared to thiazole analogs, likely due to enhanced aromatic stacking interactions .
Benzamide Scaffold : The ubiquity of benzamide in drugs (e.g., Imatinib) underscores its versatility, with substituents dictating target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
